Product packaging for 7-Bromo-5,8-difluoroquinazolin-4(3H)-one(Cat. No.:)

7-Bromo-5,8-difluoroquinazolin-4(3H)-one

Cat. No.: B11755733
M. Wt: 261.02 g/mol
InChI Key: XYXUESCQZOTQES-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Synthetic Chemistry and Material Science

Nitrogen-containing heterocycles are a cornerstone of modern chemistry, with their structures forming the basis of a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.govchemicalbook.com Their prevalence in nature, for instance in the nucleic acids that comprise DNA and RNA, underscores their fundamental role in biological processes. chemicalbook.comgoogleapis.com In medicinal chemistry, the nitrogen atoms in these rings can form crucial hydrogen bonds with biological targets, leading to their wide application as therapeutic agents. chemicalbook.com In fact, a significant percentage of drugs approved by the FDA contain a nitrogen-heterocyclic scaffold. googleapis.com Beyond medicine, these compounds are integral to the development of conducting polymers and dyes in materials science. epa.gov

Overview of Halogenated Quinazolinones as Key Intermediates

Within the broad family of nitrogen heterocycles, quinazolinones represent a particularly important structural motif. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinazolinone core creates "halogenated quinazolinones," which are highly versatile building blocks in organic synthesis. The carbon-halogen bond serves as a reactive handle, allowing chemists to perform a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions enable the precise and efficient construction of more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. This synthetic flexibility makes halogenated quinazolinones valuable precursors for developing novel compounds with potential applications in medicinal and materials chemistry.

Specific Focus on 7-Bromo-5,8-difluoroquinazolin-4(3H)-one within Contemporary Chemical Literature

A specific focus on this compound is not possible at this time. An exhaustive search of scientific databases and literature has yielded no specific data, research articles, or patents pertaining to this exact compound. Its synthesis, chemical and physical properties, and potential applications have not been described in the available scientific record.

Due to the lack of specific information for this compound, the subsequent sections of the proposed article, which would detail its synthesis, properties, and applications, cannot be written.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrF2N2O B11755733 7-Bromo-5,8-difluoroquinazolin-4(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3BrF2N2O

Molecular Weight

261.02 g/mol

IUPAC Name

7-bromo-5,8-difluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H3BrF2N2O/c9-3-1-4(10)5-7(6(3)11)12-2-13-8(5)14/h1-2H,(H,12,13,14)

InChI Key

XYXUESCQZOTQES-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1Br)F)N=CNC2=O)F

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Halogenated Quinazolinones

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For 7-Bromo-5,8-difluoroquinazolin-4(3H)-one, 1D NMR techniques such as ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR would be employed to identify the distinct atomic nuclei.

¹H NMR: This would reveal the chemical shifts and coupling constants of the protons, notably the aromatic proton at the C6 position and the N-H proton of the quinazolinone ring.

¹⁹F NMR: This is crucial for confirming the presence and environment of the two fluorine atoms. The spectrum would show signals whose splitting patterns could reveal couplings to nearby protons or carbons.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between atoms.

COSY: Would establish correlations between neighboring protons, although in this specific molecule, with only two protons, its utility would be focused on confirming their relationship if any long-range coupling exists.

HSQC: Would correlate each proton directly to the carbon atom it is attached to, definitively assigning the C6-H6 signal.

HMBC: Would reveal long-range correlations (over 2-3 bonds) between protons and carbons, which is critical for piecing together the carbon skeleton and confirming the positions of the substituents. For instance, correlations from the H6 proton to carbons C5, C7, and C4a would be expected.

Table 1: Expected NMR Data Acquisition for this compound

Technique Information Provided
¹H NMR Chemical shift, integration, and multiplicity of protons (N3-H, C6-H).
¹³C NMR Chemical shifts of all carbon atoms in the quinazolinone core.
¹⁹F NMR Chemical shifts and coupling constants for the fluorine atoms at C5 and C8.
COSY Correlation between J-coupled protons.
HSQC Direct one-bond correlation between protons and their attached carbons.

Mass Spectrometry Characterization (including High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, low-resolution MS would show the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This technique would be used to confirm that the experimentally measured mass corresponds to the calculated exact mass of C₈H₃BrF₂N₂O, thereby verifying the molecular formula with high confidence.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Information Provided
Low-Resolution MS Molecular weight and characteristic isotopic pattern of bromine.

X-ray Diffraction Studies for Solid-State Structure Determination

Table 3: Crystallographic Parameters Obtainable from X-ray Diffraction

Parameter Information Provided
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry elements of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & Angles Precise measurements of the distances and angles between atoms in the molecule.
Torsion Angles Description of the conformation of the molecule.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a molecular fingerprint. For this compound, characteristic absorption bands would be expected for specific functional groups. Key vibrational modes would include the N-H stretch, the C=O (amide) stretch, C=N and C=C stretching vibrations within the aromatic rings, and C-F and C-Br stretching vibrations. The positions of these bands would provide confirmatory evidence for the presence of these functional groups.

Table 4: Expected Characteristic FTIR Absorption Bands

Functional Group Expected Wavenumber Range (cm⁻¹)
N-H Stretch 3200-3400
C=O Stretch (Amide) 1650-1700
C=N / C=C Stretch 1450-1650
C-F Stretch 1000-1400

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Thermal Stability)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA would be used to determine its thermal stability and decomposition profile. The resulting data would show the temperature at which the compound begins to decompose and the percentage of mass lost at various stages, providing insight into its stability under thermal stress.

Table 5: Information Obtained from Thermogravimetric Analysis

Parameter Information Provided
Onset of Decomposition The temperature at which significant mass loss begins.
Decomposition Profile The pattern of mass loss as a function of temperature.

Advanced Crystallographic Surface Analysis (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions)

Table 6: Expected Outputs of Hirshfeld Surface Analysis

Analysis Type Information Provided
d_norm Surface Map Visualization of intermolecular contacts, with close contacts highlighted in red.

Computational Chemistry Approaches for Quinazolinone Derivatives

Quantum Mechanical Calculations

Quantum mechanical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. These methods are instrumental in predicting various molecular properties from first principles.

Density Functional Theory (DFT) has become a popular quantum mechanical method for studying quinazolinone derivatives due to its favorable balance between accuracy and computational cost. semanticscholar.orgmui.ac.ir DFT calculations can elucidate the ground-state geometries and electronic properties of these molecules. semanticscholar.org A key application of DFT is the calculation of various reactivity descriptors that help in understanding and predicting the chemical behavior of these compounds. physchemres.org

Commonly calculated DFT descriptors for quinazolinone derivatives include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for determining the electronic and optical properties of molecules. physchemres.org The HOMO-LUMO energy gap (Egap) is an indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.orgnih.gov A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity (χ), global hardness (η), and softness (S) are calculated to quantify the reactivity of the molecules. semanticscholar.orgphyschemres.org

Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. semanticscholar.org

These quantum chemical parameters are often correlated with the observed biological activities or other properties of quinazolinone derivatives in Quantitative Structure-Activity Relationship (QSAR) studies. semanticscholar.orgmui.ac.ir For instance, studies have shown that halogen substitutions on the quinazolinone ring can influence their biological activities, a phenomenon that can be rationalized through DFT calculations. nih.gov

Table 1: Examples of DFT-Calculated Reactivity Descriptors for Quinazolinone Derivatives

DescriptorDefinitionSignificance
HOMO Energy (EHOMO)Energy of the highest occupied molecular orbitalRelated to the ability to donate an electron
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbitalRelated to the ability to accept an electron
Energy Gap (ΔE)Difference between ELUMO and EHOMOIndicates chemical reactivity and stability
Global Hardness (η)Resistance to change in electron distribution(ELUMO - EHOMO) / 2
Global Softness (S)Reciprocal of global hardness1 / η
Electronegativity (χ)Ability to attract electrons-(EHOMO + ELUMO) / 2

Note: The values for these descriptors would be specific to each quinazolinone derivative and the computational level of theory used.

Quantum mechanical calculations are also employed to predict the relative stabilities of different isomers and tautomers of quinazolinone derivatives. For example, 4-hydroxyquinazoline (B93491) can exist in several tautomeric forms, and DFT calculations have been used to determine that the 4(3H)-one form is the most stable in both the gaseous and aqueous phases. nih.gov

Furthermore, DFT and time-dependent DFT (TD-DFT) methods are utilized to study excited-state intramolecular proton transfer (ESIPT) processes in quinazolinone derivatives. acs.org These calculations can predict the potential energy curves for proton transfer and analyze the changes in molecular geometry and hydrogen bonding upon photoexcitation. acs.org Understanding ESIPT is important for designing molecules with specific photophysical properties, such as those used in sunscreens or as fluorescent probes. acs.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment. These methods provide insights that are complementary to the static picture offered by quantum mechanical calculations.

Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape and dynamic behavior of quinazolinone derivatives. researchgate.nettandfonline.comnih.gov By simulating the motion of atoms over time, MD can reveal how these molecules behave in different environments, such as in solution or when bound to a biological target. nih.gov

Key applications of MD simulations for quinazolinone derivatives include:

Conformational Analysis: Identifying the preferred shapes (conformations) of the molecule and the flexibility of different parts of its structure. researchgate.net

Interaction Dynamics: Studying the stability and dynamics of complexes formed between quinazolinone derivatives and proteins or other macromolecules. researchgate.netresearchgate.net This is particularly useful in drug discovery to understand how a potential drug molecule binds to its target receptor. tandfonline.comnih.gov Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often analyzed to assess the stability of the complex and the flexibility of the protein-ligand interactions. researchgate.net

Monte Carlo (MC) simulations are another computational method used to study molecular systems. While MD simulations follow the deterministic laws of motion, MC methods use a probabilistic approach to explore the possible states of a system. Grand Canonical Monte Carlo (GCMC) simulations, for instance, can be used to study the adsorption characteristics of molecules onto surfaces or within porous materials. researchgate.netkoreascience.kr

For quinazolinone derivatives, MC simulations could be applied to:

Predict Adsorption Isotherms: Determine the amount of a quinazolinone derivative that can be adsorbed by a given material at a certain pressure and temperature. researchgate.net

Analyze Molecular Packing and Orientation: Understand how these molecules arrange themselves on a surface or within a confined space. koreascience.kr

Study Molecular Interactions: Investigate the non-covalent interactions that govern the adsorption process. chemrxiv.orgresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are closely related to Quantitative Structure-Activity Relationship (QSAR) models, which focus on biological activity. tandfonline.comnih.gov

For quinazolinone derivatives, QSPR and QSAR studies often involve the following steps:

Data Set Collection: A series of quinazolinone derivatives with known experimental data for a particular property (e.g., solubility, melting point, or biological activity) is compiled. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These can include constitutional, topological, geometrical, and quantum chemical descriptors. nih.gov

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the property of interest. nih.gov

Model Validation: The predictive power of the developed model is assessed using various statistical metrics. tandfonline.com

QSPR and QSAR models for quinazolinone derivatives have been developed to predict various properties, including their anticancer and antimicrobial activities. nih.govnih.govresearchgate.netrsc.orgcapes.gov.brrsc.org These models can provide valuable insights into the structural requirements for a desired property and guide the design of new compounds with enhanced characteristics. nih.gov

Computational Design Principles and Chemical Space Exploration

Computational chemistry has become an indispensable tool in the design and discovery of novel quinazolinone derivatives, enabling the rational exploration of vast chemical space to identify potent and selective therapeutic agents. nih.gov Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening are pivotal in understanding the molecular basis of activity, predicting the efficacy of new compounds, and guiding synthetic efforts. frontiersin.orgnih.gov These approaches significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of compounds with the highest probability of success. nih.govderpharmachemica.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com For quinazolinone derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities ranging from anticancer to antimicrobial effects. biointerfaceresearch.comrsc.orgijprajournal.com

In a typical 3D-QSAR study, a dataset of quinazolinone analogues with known biological activities is selected. frontiersin.org The compounds are divided into a training set, used to build the model, and a test set, used to validate its predictive power. frontiersin.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate these models. frontiersin.org The resulting 3D contour maps provide a visual representation of how different steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields influence biological activity. frontiersin.orgnih.gov These maps are crucial design principles, guiding chemists on where to place specific functional groups on the quinazolinone scaffold to enhance potency. biointerfaceresearch.comnih.gov For instance, a study on quinazolinone derivatives as EGFR inhibitors used 3D-QSAR contour maps to define the necessary substituent properties, which then guided the creation of an in-house library of compounds with predicted high inhibitory potential. frontiersin.org

QSAR ModelTarget/ActivityKey Statistical ParametersFindings/Design Implications
3D-QSAR (CoMFA) Thymidylate Synthase InhibitionNot specifiedProvided guidelines for structural optimization of antifolate quinazolinones. nih.gov
3D-QSAR (CoMFA/CoMSIA) EGFR InhibitionCoMFA: q²=0.608, R²ncv=0.979; CoMSIA: q²=0.548, R²ncv=0.971Contour maps defined substituent properties, guiding the design of new derivatives. frontiersin.org
G-QSAR Antitubercular ActivityNot specifiedAllowed for the design and prediction of new chemical entities (NCEs) with potential activity against DNA gyrase. rasayanjournal.co.in
ML-based QSAR (SVM) Anticancer (MCF-7)R²=0.749, R² test=0.991The model demonstrated a good correlation between molecular structure and anti-proliferative activity. biointerfaceresearch.com

This table summarizes statistical data from various QSAR studies on quinazolinone derivatives, illustrating the robustness of these computational models in predicting biological activity.

Molecular Docking and Virtual Screening

Molecular docking is a structure-based drug design technique that predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. derpharmachemica.comnih.gov This method is widely used to elucidate the mechanism of action for quinazolinone derivatives and to screen large compound libraries for potential hits. nih.govnih.gov For example, docking studies have been performed to investigate the binding modes of quinazolinones with targets such as Epidermal Growth Factor Receptor (EGFR), AKT1, DNA gyrase, and PARP-1. rasayanjournal.co.innih.govrsc.orgnih.gov

The process involves preparing a 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and defining a binding grid around the active site. nih.govnih.gov Ligands, including novel quinazolinone designs, are then computationally placed into this site, and a scoring function calculates their binding energy, which correlates with binding affinity. derpharmachemica.comnih.gov Results from these simulations reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for potent inhibition. nih.gov In a study targeting EGFR, docking revealed that common interactions with residues like Thr 766, Leu 694, and Lys 721 were crucial for the activity of 6-bromo-quinazoline derivatives. nih.gov

Virtual screening leverages docking algorithms to rapidly assess thousands to millions of compounds from chemical databases. nih.govderpharmachemica.com This exploration of chemical space allows for the identification of novel quinazolinone scaffolds that fit the binding pocket of a target protein. frontiersin.org Often, virtual screening is combined with QSAR models; an initial screen might use a QSAR model to predict the activity of a large library, and the top-ranked molecules are then subjected to more computationally intensive docking simulations for refinement. frontiersin.orgnih.gov This hierarchical approach efficiently filters vast chemical spaces to find promising lead compounds for further development. derpharmachemica.com

Compound ClassTarget ProteinDocking SoftwareKey Findings & Interactions
Quinazolinone Analogues AKT1PyRxNew synthetic compounds fit well into the active site, supporting in vitro results. nih.gov
4,6,7-Trisubstituted Quinazolines EGFRMolsoft ICM-ProA library of 90 compounds was screened; most showed moderate to strong binding energy values. derpharmachemica.com
6-Bromo-quinazoline derivatives EGFRNot specifiedHydrogen bond interactions with Lys 721 and hydrophobic interactions with Leu 694, Val 702, and Ala 719 were identified. nih.gov
2,3-disubstituted quinazoline-4(3H)-ones DNA GyraseV-life MDSDocking scores of newly designed entities were compared favorably to the standard drug sparfloxacin. rasayanjournal.co.in
Quinazolinone derivatives PARP-1Not specifiedDocking was used to explore the probable binding modes of newly synthesized PARP-1 inhibitors. rsc.org

This table presents findings from molecular docking studies, highlighting the specific protein targets for quinazolinone derivatives and the key interactions that govern their binding.

By integrating these computational design principles, researchers can effectively navigate the vast chemical space of quinazolinone derivatives. The insights gained from QSAR and molecular docking guide the synthesis of novel compounds, like 7-Bromo-5,8-difluoroquinazolin-4(3H)-one, with optimized activity and a higher likelihood of therapeutic success.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies: a Chemical and Structural Perspective

Impact of Substitution Patterns on Molecular Conformation and Electronic Distribution

The substitution pattern of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one significantly impacts its molecular conformation and the distribution of electron density across the heterocyclic system. The quinazolinone core itself is a bicyclic aromatic system, and the introduction of substituents can modulate its planarity and the orientation of appended functional groups.

The electronic landscape of the molecule is heavily influenced by the strong electron-withdrawing nature of the fluorine atoms at positions 5 and 8, and the bromine atom at position 7. This polyhalogenation leads to a significant polarization of the aromatic rings. The fluorine atoms, being the most electronegative elements, exert a powerful inductive effect, withdrawing electron density from the benzene ring. The bromine atom also contributes to this electron withdrawal, albeit to a lesser extent than fluorine. This cumulative electron-withdrawing effect can influence the acidity of the N-H proton at position 3 and the reactivity of the carbonyl group at position 4.

Influence of Halogenation on Molecular Properties (e.g., Electronic, Steric, Lipophilicity)

The presence of bromine and fluorine atoms imparts specific properties to this compound, which are critical for its chemical behavior and potential biological activity.

Electronic Effects: As mentioned, both fluorine and bromine are electron-withdrawing groups. The two fluorine atoms at positions 5 and 8 create a strong dipole moment and significantly lower the electron density of the benzene portion of the quinazolinone ring. This can make the ring more susceptible to nucleophilic attack and can also influence the pKa of the molecule. The bromine at position 7 further enhances this effect. The electronic nature of the substituents is a key determinant in how the molecule interacts with electron-rich or electron-poor regions of a biological target.

Steric Effects: The size of the halogen atoms plays a role in the steric profile of the molecule. Fluorine has a relatively small van der Waals radius (1.47 Å), similar to that of a hydrogen atom, which means its introduction does not significantly increase the steric bulk. Bromine, on the other hand, is considerably larger (van der Waals radius of 1.85 Å), introducing a significant steric hindrance in its vicinity. This steric bulk can influence the preferred conformation of the molecule and can be critical for fitting into a specific binding pocket of a protein.

PropertyInfluence of FluorineInfluence of BromineCombined Effect on this compound
Electronic EffectStrongly electron-withdrawing (inductive effect)Electron-withdrawing (inductive effect)Significant polarization and reduced electron density of the aromatic system.
Steric Effect (van der Waals Radius)Small (1.47 Å)Large (1.85 Å)Moderate steric bulk, with a significant steric presence at position 7.
Lipophilicity (logP contribution)Increases lipophilicitySignificantly increases lipophilicityExpected to have high lipophilicity, influencing membrane permeability.

Modulating Intermolecular Interactions through Precise Structural Design

The specific substitution pattern of this compound allows for a range of intermolecular interactions that are crucial for its behavior in a biological system. The precise structural design dictates the nature and strength of these interactions.

Hydrogen Bonding: The quinazolinone core contains both hydrogen bond donors (the N-H group at position 3) and acceptors (the carbonyl oxygen at position 4 and the nitrogen atoms at positions 1 and 3). The electron-withdrawing nature of the halogens can increase the acidity of the N-H proton, making it a stronger hydrogen bond donor. The carbonyl oxygen remains a potent hydrogen bond acceptor.

Halogen Bonding: Halogen atoms, particularly bromine, can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair of electrons on an oxygen or nitrogen atom. The bromine at position 7 is a potential halogen bond donor. The fluorine atoms are generally weak halogen bond donors. The ability to form halogen bonds can be a critical factor in the high-affinity binding to a biological target. mdpi.com

π-π Stacking: The aromatic nature of the quinazolinone ring system allows for π-π stacking interactions with other aromatic residues, such as those found in the binding sites of proteins. The electron-deficient nature of the halogenated aromatic ring in this compound would favor interactions with electron-rich aromatic systems.

Correlation of Computational Descriptors with Experimental Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) studies on quinazolinone derivatives have highlighted the importance of various computational descriptors in predicting their biological activity. orientjchem.orgnih.govresearchgate.net These descriptors provide a quantitative measure of the electronic and steric properties of a molecule and can be correlated with experimental data on reactivity and selectivity.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, the strong electron-withdrawing groups are expected to lower the energies of both HOMO and LUMO, which can influence its reactivity in various chemical and biological reactions.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (red/yellow) indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. Regions of positive potential (blue) are electron-poor and are likely to be electrophilic or act as hydrogen bond donors. The MEP of this compound would show distinct electronegative regions around the carbonyl oxygen and the fluorine atoms, and an electropositive region near the N-H proton.

Lipophilicity (logP): As a key descriptor in QSAR models, logP quantifies the lipophilicity of a molecule. A higher logP value generally correlates with better membrane permeability but can also lead to increased metabolic breakdown and lower solubility. The calculated logP for halogenated quinazolinones is a critical parameter for predicting their pharmacokinetic profile.

Computational DescriptorSignificancePredicted Trend for this compound
HOMO EnergyElectron-donating abilityLowered due to electron-withdrawing halogens.
LUMO EnergyElectron-accepting abilityLowered due to electron-withdrawing halogens.
HOMO-LUMO GapChemical reactivity and stabilityModulated by the specific halogen substitution pattern.
Molecular Electrostatic Potential (MEP)Charge distribution and interaction sitesDistinct positive and negative regions facilitating specific intermolecular interactions.
logPLipophilicity and membrane permeabilityHigh, indicating good potential for crossing biological membranes.

Advanced Applications in Material Science and Catalysis

Quinazolinone Derivatives in Organic Electronics and Optoelectronic Materials

The unique photophysical properties of certain quinazolinone derivatives have positioned them as promising candidates for applications in organic electronics and optoelectronics. Their excellent luminescence, good biocompatibility, and high efficiency are key attributes driving this research. rsc.org

Quinazolinone derivatives have been investigated for their potential use in Organic Light-Emitting Diodes (OLEDs). Their incorporation into π-extended conjugated systems is a key strategy for creating novel optoelectronic materials. benthamdirect.com Aryl(hetaryl)substituted quinazolines with extended conjugation have demonstrated significant electroluminescent properties. benthamdirect.com Furthermore, the integration of fragments like benzimidazole, carbazole, triphenylene, or triphenylamine (B166846) into the quinazolinone scaffold has enabled the fabrication of materials for various types of OLEDs, including white OLEDs and highly efficient red phosphorescent OLEDs. benthamdirect.com Some quinazoline-based emitters have been utilized in the development of high-performance OLEDs exhibiting thermally activated delayed fluorescence (TADF), achieving external quantum efficiencies exceeding 20%. researchgate.neturfu.ru

Below is a table summarizing the performance of some quinazolinone-based OLEDs:

EmitterHostMax. EQE (%)ColorReference
4HQ-PXZDPEPO20.5Green researchgate.net
2PQ-PXZDPEPO21.2Green researchgate.net
TPP-PPIDPEPO5.8Deep Blue researchgate.net

EQE: External Quantum Efficiency

The structural versatility of quinazolinone derivatives makes them suitable for application as sensitizers in Dye-Sensitized Solar Cells (DSSCs). For instance, novel pyridoquinazolinone dyes have been synthesized and investigated for their photovoltaic performance. researchgate.net These dyes act as the electron donor in a donor-π-acceptor (D-π-A) architecture, a common design for efficient sensitizers. researchgate.net Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the electronic structure and predict the performance of these dyes. researchgate.net Although direct application of 7-Bromo-5,8-difluoroquinazolin-4(3H)-one in this area is not reported, the broader family of quinoline (B57606) derivatives, a related class of heterocycles, has shown promise in third-generation photovoltaics. nih.gov

Quinazolinone derivatives are recognized for their excellent fluorescence properties, which are often dependent on the solvent environment. nih.gov This has led to their development as luminescent materials and chemical probes. rsc.orgresearchgate.net For example, 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) and its derivatives are well-studied fluorescent probes. rsc.org A notable application is the development of a quinazolinone-based turn-on fluorescence probe for the selective detection of carbon monoxide. nih.gov In this system, a non-fluorescent quinazolinone derivative reacts with carbon monoxide to produce a highly fluorescent product. nih.gov Furthermore, quinazolinone-based fluorescent probes have been designed for biological imaging, such as for α1-Adrenergic Receptors. acs.orgnih.govacs.org

ProbeAnalyteFluorescence ChangeApplicationReference
NPQCarbon MonoxideTurn-onGas detection nih.gov
Quinazoline-coumarin conjugateα1-Adrenergic Receptors-Biological imaging nih.govacs.org
Quinazoline-fluorescein conjugateα1-Adrenergic Receptors-Biological imaging nih.govacs.org

Quinazolinone-Based Ligands in Catalytic Systems

The rigid backbone and the presence of nitrogen atoms make the quinazolinone scaffold an excellent platform for the design of ligands for catalytic applications.

The synthesis of chiral quinazolinone ligands has been an active area of research. These ligands are crucial for the development of catalysts for asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. One approach involves the creation of potentially tridentate P,N,N-ligands that incorporate both axially chiral and centrally chiral elements within the quinazolinone and oxazoline (B21484) subunits, respectively. acs.org Organocatalytic methods have also been employed for the asymmetric synthesis of axially chiral aryl quinazolinones with high enantioselectivities. frontiersin.org

Chiral quinazolinone-based ligands have found applications in various asymmetric catalytic reactions. For instance, novel hybrid ligands have been utilized in Palladium(0)-catalyzed asymmetric allylic alkylation, achieving enantiomeric excesses (ee's) up to 81%. acs.org Furthermore, a biomimetic approach to the asymmetric reduction of quinazolinones using chiral and regenerable NAD(P)H models has been developed, yielding chiral dihydroquinazolinone products with high yields and up to 98% ee. dicp.ac.cn This highlights the potential of the quinazolinone scaffold in facilitating highly stereoselective transformations. dicp.ac.cn

Supramolecular Chemistry and Non-Covalent Interaction Engineering

The unique electronic properties of this compound, imparted by its halogen substituents, are central to its role in forming supramolecular assemblies. The electron-withdrawing nature of the fluorine atoms and the polarizable bromine atom create distinct regions of positive and negative electrostatic potential on the molecular surface, which in turn direct the formation of specific intermolecular contacts. These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in determining the packing of molecules in the crystalline state.

Detailed crystallographic studies of fluorinated quinazoline (B50416) derivatives have shown that intermolecular hydrogen bonding is a primary factor in their molecular assembly. bohrium.com Furthermore, the analysis of related structures indicates the significant role of other non-covalent interactions such as halogen bonds and π-π stacking in the formation of stable, porous supramolecular frameworks. mdpi.com

The primary non-covalent interactions involving this compound are:

Halogen Bonding: The bromine atom at the 7-position is a key player in forming halogen bonds. This interaction occurs between the electrophilic region of the bromine atom (the σ-hole) and a nucleophilic atom, such as a nitrogen or oxygen, on an adjacent molecule. The strength and directionality of these bonds are influenced by the electron-donating or -withdrawing nature of the interacting partner.

Hydrogen Bonding: The hydrogen atom on the nitrogen at position 3 (N-H) and the carbonyl group at position 4 (C=O) are classic hydrogen bond donors and acceptors, respectively. These interactions are fundamental to the formation of tapes, sheets, and other predictable supramolecular synthons in quinazolinone-based structures.

The interplay of these non-covalent forces allows for the precise control of the three-dimensional arrangement of molecules, a concept central to crystal engineering. By understanding and manipulating these interactions, it is possible to design materials with tailored properties.

Interactive Data Table: Key Non-Covalent Interactions

Interaction TypeDonor Atom/GroupAcceptor Atom/GroupTypical Distance (Å)Significance in Supramolecular Assembly
Halogen BondC7-Br N, O2.8 - 3.5Directional control, formation of extended networks
Hydrogen BondN3-H C4=O 2.5 - 3.2Formation of robust synthons (e.g., dimers, chains)
π-π StackingQuinazolinone RingQuinazolinone Ring3.3 - 3.8Stabilization of layered structures

Note: The distances provided are typical ranges observed in related crystal structures and may vary for the specific compound.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Highly Functionalized Halogenated Quinazolinones

The synthesis of quinazolinone derivatives has evolved significantly, with numerous methods available for constructing the core heterocyclic system. ujpronline.comnih.gov Classical approaches like the Niementowski reaction often require harsh conditions. mdpi.com Consequently, modern organic synthesis is focused on developing more efficient, sustainable, and versatile strategies to create highly substituted quinazolinones, particularly those bearing multiple halogen atoms like 7-Bromo-5,8-difluoroquinazolin-4(3H)-one.

Future research is trending towards several innovative approaches:

Metal-Catalyzed Reactions: Transition-metal catalysis is a powerful tool for C-H bond functionalization and cross-coupling reactions, enabling the introduction of diverse substituents onto the quinazolinone core. researchgate.netchim.it Palladium- and copper-catalyzed reactions, in particular, have been instrumental in forming carbon-carbon and carbon-heteroatom bonds on halogenated quinazolinones. mdpi.comnih.govnih.gov Future work will likely focus on developing catalysts with higher selectivity and activity, allowing for the late-stage functionalization of complex quinazolinone scaffolds.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. americanpharmaceuticalreview.com Applying flow chemistry to the synthesis of halogenated quinazolinones could allow for the safe handling of hazardous reagents and intermediates, and enable rapid optimization of reaction conditions. rsc.org

Photocatalysis and Electrochemistry: These methods provide green alternatives to traditional synthesis by using light or electricity to drive chemical reactions. researchgate.net Exploring photocatalytic and electrochemical routes to functionalized quinazolinones could lead to the discovery of new reaction pathways and provide access to novel chemical structures under mild conditions. researchgate.net

Synthetic StrategyKey AdvantagesPotential Future Application for Halogenated Quinazolinones
Metal-Catalyzed C-H Functionalization High atom economy, late-stage modificationRegioselective introduction of functional groups without pre-functionalized starting materials. chim.it
Multicomponent Reactions (MCRs) High efficiency, reduced waste, structural diversityRapid generation of libraries of diverse halogenated quinazolinone derivatives for screening. mdpi.com
Flow Chemistry Enhanced safety, scalability, precise controlSafe production of key intermediates and final products, particularly for reactions with hazardous reagents. americanpharmaceuticalreview.comrsc.org
Photocatalysis Green energy source, mild reaction conditionsAccess to unique reactivity and novel molecular scaffolds not achievable with thermal methods. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govnih.gov For quinazolinone-based research, these computational tools offer powerful capabilities to accelerate the design-make-test-analyze cycle.

Emerging applications in this area include:

De Novo Drug Design: Generative AI models can design novel quinazolinone structures with desired pharmacological properties. springernature.com By learning from vast datasets of known molecules, these models can propose new compounds, like analogs of this compound, that are optimized for specific biological targets. slideshare.net

Synthesis Prediction: Retrosynthesis prediction algorithms can help chemists devise efficient synthetic routes to complex target molecules. springernature.com For a highly substituted compound like this compound, AI can suggest optimal reaction pathways, saving significant time and resources in the laboratory.

Property Prediction: ML models, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, can accurately predict the biological activity, toxicity, and physicochemical properties of new quinazolinone derivatives. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of the most promising candidates for synthesis.

Exploration of New Chemical Transformations and Reactivity Profiles for Quinazolinone Scaffolds

The halogen atoms on this compound are not merely static decorations; they are key functional groups that enable a wide range of chemical transformations. The differential reactivity of the C-Br versus C-F bonds allows for selective functionalization. Future research will focus on exploring and exploiting the unique reactivity of such polyhalogenated systems.

Key research avenues include:

Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively activate one halogen over another (e.g., C-Br over C-F) is a major goal. mdpi.com This would allow for the stepwise and controlled introduction of different functional groups at specific positions on the quinazolinone ring, leading to highly complex and diverse molecular architectures. nih.gov

C-H Functionalization: Direct C-H activation on the quinazolinone core is an atom-economical strategy for introducing new substituents without the need for pre-installed leaving groups. chim.itchim.it Research into the regioselectivity of C-H functionalization on electron-rich and electron-poor quinazolinone systems will be crucial for creating novel analogs.

Ring Annulation Strategies: Building additional rings onto the quinazolinone scaffold can create polycyclic systems with rigid structures and novel biological activities. rsc.orgmdpi.com Exploring new annulation reactions that take advantage of the existing functional handles on compounds like this compound will be a fruitful area of investigation.

Advanced Spectroscopic Techniques for Real-time Monitoring of Chemical Processes

To optimize the synthesis of complex molecules like this compound, a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential. Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to monitor reactions in real-time, providing a continuous stream of data without the need for offline sampling. spectroscopyonline.commt.com

Future applications of PAT in quinazolinone synthesis include:

In-situ FTIR and Raman Spectroscopy: These techniques can track the concentration of reactants, products, and intermediates throughout a reaction. americanpharmaceuticalreview.comrsc.org This allows for precise determination of reaction endpoints, identification of bottlenecks, and optimization of process parameters like temperature and reagent addition rates.

Real-time Kinetic Analysis: Data from in-situ spectroscopy can be used to build accurate kinetic models of chemical reactions. mt.com This fundamental understanding is critical for ensuring process safety, maximizing yield, and enabling efficient scale-up from the lab to industrial production. mt.com

Monitoring of Crystallization Processes: For the final isolation and purification of quinazolinone products, PAT tools can monitor critical quality attributes like crystal form and particle size distribution in real-time, ensuring product consistency and quality. mt.com

PAT ToolInformation ProvidedApplication in Quinazolinone Synthesis
In-situ FTIR Functional group changes, concentration profilesReal-time monitoring of reaction progress and kinetics. americanpharmaceuticalreview.com
In-situ Raman Molecular vibrations, crystal form (polymorph)Monitoring reactions in heterogeneous mixtures and controlling crystallization. birmingham.ac.uk
Flow NMR Detailed structural informationElucidating reaction mechanisms and identifying transient intermediates in continuous flow processes. rsc.org

Rational Design of Next-Generation Materials Based on Quinazolinone Frameworks

Beyond their well-established role in medicine, quinazolinone scaffolds possess properties that make them attractive building blocks for advanced materials. researchgate.netresearchgate.net The rigid, planar structure and the potential for extensive π-conjugation are key features that can be harnessed for applications in materials science.

Future research will focus on the rational design of quinazolinone-based materials with tailored properties:

Organic Electronics: By extending the π-conjugated system through chemical modification, quinazolinone derivatives could be developed for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing fluorine atoms in this compound can be used to tune the electronic properties of such materials.

Fluorescent Probes: Many quinazolinone derivatives exhibit interesting photophysical properties, including fluorescence. researchgate.net Researchers are designing novel quinazolinone-based sensors and probes that can detect specific ions, molecules, or changes in their environment through a fluorescent response. researchgate.net These could find applications in bio-imaging and environmental monitoring. orientjchem.org

Functional Polymers: Incorporating the rigid quinazolinone motif into polymer backbones can lead to materials with enhanced thermal stability, mechanical strength, and specific optoelectronic properties. These materials could be useful in a range of high-performance applications.

Q & A

Q. What are the standard synthetic routes for preparing 7-Bromo-5,8-difluoroquinazolin-4(3H)-one?

The synthesis typically involves bromoanthranilic acid derivatives and fluorinated precursors. A common approach is cyclization under reflux with nitrogen nucleophiles like hydrazine hydrate or aqueous ammonia. For example, analogous quinazolinones are synthesized by reacting 6-fluoro-8-bromo-2-methyl-1-benzoxazin-3(4H)-ones with ammonia, followed by purification via recrystallization or chromatography . Microwave-assisted methods (e.g., 100°C for 1 hour) can enhance reaction efficiency, as demonstrated in related compounds .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C-NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 8.30 ppm for bromo-substituted protons in similar quinazolinones) .
  • LC-MS : For molecular weight verification (e.g., m/z = 391/393 [M]+ in brominated derivatives) .
  • IR Spectroscopy : To identify functional groups like C=O (1653 cm⁻¹) and NH stretches (3253–3433 cm⁻¹) .

Q. How can researchers ensure purity during synthesis?

Use TLC with mobile phases like ethyl acetate/hexane (1:1) to monitor reaction progress . Flash column chromatography (20–30% ethyl acetate in hexane) or recrystallization from polar solvents (e.g., DMSO/water) are effective for purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Catalyst Screening : Test Pd-based catalysts for cross-coupling reactions involving bromo substituents.
  • Solvent Effects : Compare polar aprotic solvents (DMSO, DMF) versus non-polar alternatives to influence cyclization kinetics .
  • Temperature Control : Microwave irradiation reduces reaction time (e.g., 1 hour vs. 24 hours under reflux) .

Q. How should discrepancies in spectral data be resolved?

Cross-validate NMR/LC-MS results with computational tools (e.g., PubChem’s InChIKey or SMILES descriptors) . For example, compare experimental δ values with predicted shifts using software like ACD/Labs or ChemDraw. Contradictions may arise from tautomerism; DFT calculations can model stable conformers .

Q. What strategies address poor solubility in biological assays?

Adjust pH using buffers near the predicted pKa (-4.72 ± 0.20) . Co-solvents like DMSO (≤10% v/v) or lipid-based formulations (e.g., liposomes) can enhance solubility without compromising stability .

Q. How do substituent positions influence biological activity?

Comparative studies on fluorinated and brominated analogs suggest that:

  • 5,8-Difluoro groups enhance electron-withdrawing effects, potentially improving kinase inhibition .
  • Bromo at C7 may sterically hinder metabolic degradation, as seen in anti-cancer quinazolinones . Validate via SAR studies using cytotoxicity assays (e.g., IC50 against HeLa cells) .

Q. How can thermal stability be assessed for long-term storage?

Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Predicted boiling points (344.3±52.0°C) suggest stability at room temperature, but confirm via accelerated aging studies (40°C/75% RH for 6 months) .

Q. Methodological Notes

  • Data Contradictions : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables causing spectral inconsistencies .
  • Experimental Design : Use factorial designs (e.g., 2^k) to evaluate interactions between temperature, solvent, and catalyst .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.